(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a fluoro-formylphenyl group and a tert-butoxy-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the Fluoro-Formylphenyl Group: This step involves the selective fluorination of a phenyl ring followed by formylation. Fluorination can be achieved using reagents like Selectfluor, while formylation can be done using Vilsmeier-Haack reaction.
Attachment of the Substituents: The tert-butoxy-carbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-(2-Fluoro-6-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(2-Fluoro-6-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Products depend on the nucleophile used, such as 4-(2-amino-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger structures.
Biology and Medicine
This compound may serve as a precursor for the synthesis of pharmaceutical agents. Its structural features suggest potential activity as a ligand for certain biological targets, making it useful in drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials, particularly where specific functional groups are required.
Mechanism of Action
The mechanism of action for compounds like (S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its interaction with biological targets. The fluoro and formyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-6-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.
4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
(S)-4-(2-Fluoro-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the combination of its functional groups and stereochemistry, which can confer specific biological activity and chemical reactivity not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
4-(2-fluoro-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-13(20)15(22)23)14-11(10-21)5-4-6-12(14)18/h4-6,10,13H,7-9H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKMQSFQHUMBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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